molecular formula C6H7N3O3 B1361337 1-(3-Nitro-1H-pyrazol-1-YL)acetone CAS No. 131394-08-6

1-(3-Nitro-1H-pyrazol-1-YL)acetone

Cat. No.: B1361337
CAS No.: 131394-08-6
M. Wt: 169.14 g/mol
InChI Key: RIBGYLUDUASCIU-UHFFFAOYSA-N
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Description

The compound has garnered attention due to its biological activity and versatility in research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone typically involves the reaction of 3-nitropyrazole with a suitable propanone derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency.

Chemical Reactions Analysis

1-(3-Nitro-1H-pyrazol-1-YL)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases.

Scientific Research Applications

1-(3-Nitro-1H-pyrazol-1-YL)acetone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Nitro-1H-pyrazol-1-YL)acetone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(3-Nitro-1H-pyrazol-1-YL)acetone can be compared with other similar compounds, such as:

    3-Nitropyrazole: Shares the nitropyrazole core but lacks the propanone moiety.

    1-(3-Aminopyrazol-1-yl)propan-2-one: A reduced form with an amino group instead of a nitro group.

    1-(3-Nitropyrazol-1-yl)butan-2-one: Similar structure with an extended carbon chain. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBGYLUDUASCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351085
Record name 1-(3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131394-08-6
Record name 1-(3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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